| Compound Name | Primary / Major Mechanism of Action | Other Relevant Pathways / Targets | Key Experimental Models / Validation Methods |
|---|---|---|---|
| 6-Hydroxygenistein (6-OHG) [1] | Activates PI3K/AKT pathway: Reverses HH-induced decrease in p-PI3K/PI3K and p-AKT/AKT ratios. Effect blocked by PI3K inhibitor LY294002. [1] | Activates Nrf2/HO-1 (antioxidant) and inhibits NF-κB/NLRP3 (anti-inflammatory) pathways. [1] | In vivo: HHBI mouse model. Methods: RNA-Seq, WB, histology, oxidative stress/inflammatory/apoptosis kits. [1] |
| 8-Hydroxydaidzein (8-OHD) [2] | Downregulates PI3K/AKT & JAK2/STAT3: Suppresses phosphorylation of AKT and STAT3. [2] | Downregulates MYC expression, OXPHOS metabolism, and MMP9 (anti-invasion). [2] | In vitro: K562 human CML cells. Methods: Microarray, WB, RT-qPCR, Zymography, Transwell invasion assay. [2] |
| Hydroxysafflor Yellow A (HYSA) [3] | Inhibits JAK2/STAT1 pathway: Reduces phosphorylation of JAK2 and STAT1. [3] | Regulates nicotinate/nicotinamide and glycine/serine metabolism (metabolomics). [3] | In vivo: CLP mouse sepsis model. Methods: Metabolomics, network pharmacology, WB, histology, ELISA. [3] |
| Hydroxyzine [4] [5] [6] | Potent H1 receptor inverse agonist: Predominant action. [5] [6] | Functional ASM inhibitor (potential antiviral/anti-inflammatory); weak antagonist of 5-HT2A, α1-adrenergic, and muscarinic receptors. [4] [5] [6] | Clinical & In vitro: Multicenter observational study (COVID-19), in vitro cell studies. [4] [7] |
For the research-grade compounds, the experimental approaches were robust and multi-faceted.
The following diagrams illustrate the core mechanisms of action for these compounds, based on the experimental data from the search results.
Diagram 1: 6-OHG activates PI3K/AKT signaling, while 8-OHD inhibits multiple pro-cancer pathways.
Diagram 2: HYSA inhibits JAK2/STAT1 in sepsis, while Hydroxyzine acts primarily as a potent H1 receptor inverse agonist.
The compound 21-hydroxypregnanedione sodium succinate, formerly marketed under the brand names Viadril or Presuren, was one of the first synthetic neuroactive steroids investigated for use as an intravenous anesthetic agent in the 1950s [1].
Its development was a direct result of the seminal work by Hans Selye in 1941, who discovered that endogenous steroid hormones like progesterone and deoxycorticosterone could produce hypnosis and a deep surgical plane of anesthesia in rats [1]. This discovery opened the door to the systematic exploration of steroids with anesthetic properties.
The compound is a synthetic derivative of the endogenous steroid 21-Hydroxypregnenolone, which is a natural intermediate in the biosynthesis of corticosteroids like 11-deoxycorticosterone and corticosterone in the adrenal glands [2]. The addition of a sodium succinate salt was a key chemical modification to make the otherwise water-insoluble steroid soluble for intravenous administration [1].
The table below summarizes the core identity of this pioneering anesthetic:
| Property | Description |
|---|---|
| Chemical Name | 21-Hydroxypregnanedione sodium succinate [1] |
| Common Name | Hydroxydione [1] |
| Brand Names | Viadril, Presuren [1] |
| Pharmacological Class | First-generation neuroactive steroid, intravenous anesthetic/sedative-hypnotic [1] |
| Year of Key Publication | 1957 (General pharmacological properties study) [3] |
| Chemical Rationale | Water-soluble prodrug form of a neuroactive steroid [1] |
Early research in the late 1950s and 1960s characterized this compound as a hypnotic agent with a favorable safety profile for its time, though it had significant limitations.
| Property | Findings from Early Research |
|---|---|
| Anesthetic Efficacy | Produced slowing of the electroencephalogram (EEG) and a surgical plane of anesthesia; effectiveness as a stand-alone anesthetic was debated [1]. |
| Safety Profile | Favourable cardiorespiratory profile compared to other anesthetics of the era; caused transient hypotension and respiratory stimulation upon rapid injection [4]. |
| Onset & Recovery | Characterized by ease of emergence and recovery from anesthesia [1]. |
| Major Clinical Limitations | Caused significant pain during intravenous infusion and thrombophlebitis (vein inflammation) at the injection site, especially at higher concentrations [1]. |
| Therapeutic Index (in mice) | Reported as 17.3 (For comparison, the subsequent steroid anesthetic CT1341 had an index of 30.6) [1]. |
A key 1960 study in cats concluded that this compound was "virtually devoid of action" at neuromuscular junctions or ganglionic synapses, indicating its effects were primarily central [4]. Rapid injection caused transient hypotension and stimulated respiration, effects that subsided within 1-2 minutes [4].
The development of this compound and its successors followed a logical pathway, driven by pharmacological findings and clinical experiences. The following diagram maps out this key R&D workflow:
Despite its clinical shortcomings, this compound's development was a crucial proof-of-concept. It validated that neuroactive steroids could be effective and relatively safe human anesthetics, spurring further research [1].
This research led to the development of CT1341 (Althesin), a second-generation, more potent combination of alfaxalone and alfadolone. While CT1341 was also eventually withdrawn due to anaphylactic reactions to its solvent, one of its active components, alfaxalone, remains in widespread use today in veterinary medicine and has been reformulated for renewed human use [1]. These modern agents share the core principle discovered with this compound: modulating GABA_A receptors to produce anesthesia, but with improved pharmaceutical properties and safety profiles [1].
Current research focuses on developing neuroactive steroids that are effective but lack the neurotoxicity associated with some traditional general anesthetics [1] [2]. Key investigational compounds and their proposed mechanisms are listed below.
| Research Compound / Drug | Proposed Primary Mechanism | Key Findings/Potential |
|---|---|---|
| 3β-OH (3β,5β,17β-3-hydroxyandrostane-17-carbonitrile) [1] | T-type Calcium Channel Blocker [1] | In rodent studies, it provided effective hypnosis without causing significant neuroapoptosis in the developing brain, unlike ketamine. It also showed no long-term learning deficits [1]. |
| Allopregnanolone & Alphaxalone [3] | Positive Allosteric Modulator of GABAA Receptors [3] | Recent studies show distinct electrophysiological signatures and sex-specific differences in hypnotic effects (females are more sensitive). A new aqueous formulation of alphaxalone (Phaxan) is under investigation for human use [3]. |
| Ganaxolone [4] | Positive Allosteric Modulator of GABAA Receptors [4] | An analog of allopregnanolone; approved in 2022 for treating seizures associated with CDKL5 deficiency disorder. It demonstrates the therapeutic potential of neuroactive steroids beyond anesthesia [4]. |
Neuroactive steroids primarily produce anesthesia by modulating the GABAₐ receptor, the main inhibitory receptor in the central nervous system. However, research is also exploring compounds that work through other channels [1].
The following diagram illustrates the core signaling pathways and a generalized experimental workflow used in preclinical research to evaluate these mechanisms.
Mechanisms and methods for studying neuroactive steroid anesthetics. [1] [3]
Hydroxydione (brand names Viadril, Predion, Presuren) is a neuroactive steroid that was introduced in 1957 as a general anesthetic but was later discontinued from clinical use, primarily due to a high incidence of thrombophlebitis in patients [1] [2]. It was the first neuroactive steroid general anesthetic ever introduced for clinical use [2].
The table below summarizes the available information on this compound:
| Attribute | Description |
|---|---|
| Chemical Name | 21-Hydroxy-5β-pregnane-3,20-dione [1] [2] |
| Status | Approved for human use in the past; currently withdrawn/discontinued [1] [2] |
| Historical Use | General anesthetic [1] |
| Primary Reason for Discontinuation | High incidence of thrombophlebitis in patients [2] |
| Mechanism of Action | Described as a "neuroactive steroid"; precise molecular mechanism not available in searched literature [1] [2] |
Although detailed historical protocols are unavailable, contemporary research on other hydroxylated compounds provides a framework for how this compound pharmacodynamics could be studied today. The diagram below outlines a general experimental workflow for such an investigation.
A multi-faceted research approach to characterize drug action.
Key methodological pillars for a modern pharmacodynamic study would likely include:
The lack of data on this compound is likely due to its historical status. For meaningful contemporary research, consider these directions:
Hydroxydione (21-hydroxypregnanedione sodium succinate) represents the first generation of neuroactive steroid anesthetics and holds historical significance as the initial water-soluble steroid anesthetic tested in human populations. Developed in the 1950s, this compound emerged from seminal observations by Hans Selye in 1941 that certain endogenous steroids could produce hypnosis and a deep surgical plane of anesthesia in rats [1]. This discovery initiated the systematic investigation of neuroactive steroids as anesthetic agents, establishing structure-activity relationships that would later inform the development of more successful steroid anesthetics like alfaxalone. This compound was marketed under the trade names Viadril or Presuren and was described as a hypnotic agent that produced characteristic burst suppression on electroencephalogram (EEG) recordings, consistent with a deep plane of anesthesia [1].
Despite its promising anesthetic properties, this compound was eventually withdrawn from clinical use in the 1960s due to formulation-related adverse effects, particularly thrombophlebitis at injection sites and significant pain during intravenous administration [1]. These limitations were primarily attributed to the drug's formulation rather than its fundamental pharmacological activity. The historical experience with this compound established important proof-of-concept for neuroactive steroids as anesthetic agents and provided valuable insights that guided subsequent development of improved steroid anesthetics with better therapeutic profiles [1] [2]. Today, this compound remains relevant as an experimental tool for studying the mechanisms of neuroactive steroids and their potential advantages over traditional anesthetic agents.
This compound (21-hydroxy-5β-pregnane-3,20-dione) possesses the characteristic tetracyclic ring structure common to all steroids, with its anesthetic potency determined by specific functional group modifications. The core structure consists of three cyclohexane rings (A-C) and one cyclopentane ring (D), with anesthetic activity dependent on the 3α-hydroxy configuration on the A-ring and reduction at the C5 position by 5α- or 5β-reductase enzymes [1]. Unlike its non-water-soluble counterparts, this compound was rendered water-soluble through the addition of a sodium succinate salt at the C21 position, enabling intravenous administration but reducing its potency compared to unmodified neuroactive steroids [1]. This chemical modification strategy represented an important early approach to addressing the inherent hydrophobicity of steroid compounds while attempting to maintain their biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Experimental Significance |
|---|---|---|
| Chemical Name | 21-Hydroxypregnanedione sodium succinate | Historical literature search identifier |
| Core Structure | 5β-pregnane derivative | Distinguishes from 5α-reduced analogs (e.g., alfaxalone) |
| Water Solubility | Soluble via sodium succinate salt | Enables IV administration without organic solvents |
| Potency Comparison | Less potent than non-sulfated counterparts | Informs dosing considerations in experimental models |
| Formulation Challenge | Pain and thrombophlebitis at >1.25% concentration | Critical for vehicle design in animal studies |
This compound exhibits a favorable therapeutic index compared to traditional barbiturates, with minimal cardiorespiratory depression that promised clinical superiority over ultra-short-acting thiobarbiturates [2]. Quantitative animal studies demonstrated that this compound had a wide safety margin, with therapeutic indices of 11.6, 7.8, and 6.3 in mice, rats, and rabbits, respectively, significantly greater than thiopental sodium [2]. The drug produced a state of surgical anesthesia across multiple species including mice, rats, rabbits, dogs, and monkeys, with smooth onset and rapid recovery characteristics [2]. Unlike traditional anesthetics, this compound and other neuroactive steroids demonstrate unique neuroprotective properties, activating pro-survival, anti-apoptotic pathways that may prevent extensive apoptosis in the developing brain during anesthesia [1].
Table 2: Pharmacological Parameters of this compound Across Species
| Species | Therapeutic Index | Anesthesia Duration | Cardiorespiratory Effects |
|---|---|---|---|
| Mouse | 11.6 | Dose-dependent | Minimal depression |
| Rat | 7.8 | Dose-dependent | Less than thiobarbiturates |
| Rabbit | 6.3 | Dose-dependent | Favorable safety profile |
| Dog/Monkey | Not specified | Surgical plane achievable | Minimal effects at anesthetic doses |
| Human (Historical) | Not quantified | Rapid emergence | Favorable cardiorespiratory profile |
Experimental anesthesia with this compound can be induced in various animal models using standardized protocols adapted from historical clinical applications. For rodent models, administer this compound via intravenous injection at doses ranging from 10-15 mg/kg for rats or 15-20 mg/kg for mice to achieve a surgical plane of anesthesia [2]. Alternatively, intraperitoneal administration can be utilized at slightly higher doses (20-30 mg/kg) when intravenous access is limited. Prepare this compound solutions at concentrations not exceeding 1.0% to minimize tissue irritation and vascular complications, based on historical observations that thrombophlebitis occurred primarily at higher concentrations (1.25-5% total solution) [1]. For continuous maintenance anesthesia, consider supplemental dosing at 25-50% of the induction dose every 20-30 minutes as needed, as this compound exhibits minimal cumulative effects suitable for prolonged experimental procedures [1].
Anesthesia monitoring should include standard physiological parameters (respiratory rate, heart rate, blood pressure) and neurological assessment. The onset of surgical anesthesia is characterized by loss of purposeful movement in response to noxious stimuli, with simultaneous EEG changes showing burst suppression patterns indicative of deep anesthesia states [1]. For recovery phase monitoring, document the time to return of righting reflex and spontaneous ambulation, as this compound typically demonstrates rapid emergence compared to barbiturates [2]. Throughout the experimental procedure, maintain body temperature using heating pads or thermal support systems, as neuroactive steroids may impair thermoregulation.
EEG monitoring provides a quantitative method for assessing this compound's anesthetic depth and characteristic neural effects. Place recording electrodes according to standard configurations for the species under investigation (e.g., frontal-parietal placement for rodents). Record baseline EEG activity for at least 10 minutes prior to this compound administration to establish normal patterns. Following this compound induction, document the progression through anesthetic stages, particularly noting the appearance of burst suppression patterns that indicate a deep surgical plane of anesthesia [1]. For quantitative analysis, calculate the burst suppression ratio as the percentage of time occupied by suppressed EEG activity relative to total recording time, which correlates with anesthetic depth.
Analyze EEG frequency bands (delta, theta, alpha, beta) using Fourier transformation to quantify this compound's distinct spectral signature compared to other anesthetic agents. The burst suppression pattern characteristic of this compound and other neuroactive steroids represents alternating periods of high-amplitude electrical activity (bursts) and periods of cortical silence (suppression), providing a measurable endpoint for anesthetic depth assessment [1]. This EEG pattern correlates with the drug's primary mechanism of action through potentiation of GABAₐ receptors at both synaptic and extrasynaptic locations.
This compound formulation requires careful attention to concentration and vehicle composition to replicate historical efficacy while minimizing adverse effects. Prepare fresh solutions for each experimental session by dissolving this compound powder in sterile water for injection at concentrations not exceeding 1.0% (10 mg/mL) to prevent injection site complications [1]. For enhanced solubility, the original clinical formulation utilized a sodium succinate salt at the C21 position, which remains the standard approach for aqueous preparation [1]. Alternatively, researchers may explore co-solvent systems containing propylene glycol or polyethylene glycol for improved stability, though these require validation against historical aqueous formulations.
Administration techniques vary by experimental model and route of delivery. For intravenous injection in rodents, administer the solution slowly over 30-60 seconds via tail vein or surgically implanted venous catheters while monitoring for acute adverse reactions. The infusion rate represents a critical parameter, as historical human data indicated that lower concentration solutions required rapid infusion (300 mL in 2-5 minutes) to achieve effective dosing [1]. For large animal models, consider divided dose regimens with initial bolus administration (5-7 mg/kg) followed by incremental supplements to achieve the desired anesthetic depth while minimizing cardiovascular effects.
Dose optimization should be performed for specific experimental models and research objectives. The table below summarizes recommended dosing ranges based on historical preclinical data:
Table 3: this compound Dosing Guidelines by Species and Experimental Objective
| Species | Induction Dose | Maintenance Dose | Experimental Application | Key Monitoring Parameters |
|---|---|---|---|---|
| Mouse | 15-20 mg/kg IV | 5-7 mg/kg every 15 min | Neurophysiology studies | Respiratory pattern, righting reflex |
| Rat | 10-15 mg/kg IV | 3-5 mg/kg every 20 min | Developmental neurotoxicity | Burst suppression on EEG, temperature |
| Rabbit | 7-10 mg/kg IV | 2-4 mg/kg every 25 min | Cardiovascular studies | Blood pressure, heart rate variability |
| Cat/Dog | 5-8 mg/kg IV | 1-2 mg/kg every 30 min | Anesthetic mechanism research | EEG patterns, response to noxious stimuli |
Safety monitoring should include regular assessment of injection sites for signs of irritation, phlebitis, or extravasation injury, particularly in chronic studies requiring repeated administration. Historical evidence indicates that thrombophlebitis incidence increased significantly at concentrations above 1.25%, informing the recommended concentration limits for experimental preparations [1]. For studies involving developmental models, note that neuroactive steroids like this compound demonstrate reduced neurotoxicity in the developing brain compared to traditional anesthetics, representing a potential advantage for pediatric animal research [1].
This compound exerts its anesthetic effects primarily through allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors, enhancing inhibitory neurotransmission throughout the central nervous system. Similar to other neuroactive steroids, this compound interacts with both synaptic and extrasynaptic GABAA receptors at distinct binding sites separate from benzodiazepine and barbiturate sites [1]. This interaction potentiates GABA-mediated chloride influx, resulting in neuronal hyperpolarization and reduced excitability. Recent research has revealed additional actions on voltage-gated calcium channels, particularly inhibition of low-voltage-activated T-type calcium channels that regulate thalamocortical oscillations and contribute to consciousness [1].
Beyond these immediate ion channel effects, this compound and related neuroactive steroids activate membrane-associated receptors and xenobiotic receptors that trigger intracellular signaling cascades promoting cell survival. These secondary mechanisms include modulation of mitochondrial function and activation of anti-apoptotic pathways that may underlie the neuroprotective properties observed with neuroactive steroids compared to other anesthetic classes [1]. This unique combination of enhanced inhibitory neurotransmission and activation of pro-survival pathways represents a distinctive mechanistic profile among anesthetic agents.
Historical comparison between this compound and subsequent neuroactive steroid anesthetics reveals a progressive refinement of chemical structures to optimize anesthetic potency while minimizing adverse effects. The development of CT1341 (Althesin), combining alfaxalone with alfadolone acetate, addressed this compound's potency limitations but introduced new challenges with its Cremophor EL vehicle [1]. Later compounds like minaxolone improved water solubility without the thrombophlebitis concerns of this compound, representing the evolutionary progression from this pioneering agent [1]. The following table compares key neuroactive steroids developed for anesthetic applications:
Table 4: Comparative Analysis of Neuroactive Steroid Anesthetics
| Compound | Water Solubility | Therapeutic Index | Clinical Advantages | Limitations |
|---|---|---|---|---|
| This compound | Sodium succinate salt | 11.6 (mice) | Favorable cardiorespiratory profile | Thrombophlebitis, injection pain |
| Alfaxalone/Alfadolone (CT1341) | Cremophor EL vehicle | 30.6 (mice) | Rapid onset/offset, wide safety margin | Anaphylactic reactions to vehicle |
| Minaxolone | Water soluble | Not specified | No injection site irritation | Limited clinical development |
| Allopregnanolone | Poor water solubility | Not specified | Endogenous reference compound | Formulation challenges |
While this compound itself is no longer in clinical use, its historical importance as the first neuroactive steroid anesthetic establishes its relevance for contemporary research on steroid-based anesthetics and their mechanisms. Modern studies of neuroactive steroids continue to explore the structure-activity relationships first investigated with this compound, particularly the critical importance of the 3α-hydroxy group for anesthetic potency [1]. Additionally, the neuroprotective properties observed with neuroactive steroids like this compound—specifically their reduced neurotoxicity in developing brains compared to traditional anesthetics—represent an active area of investigation for designing safer pediatric anesthetics [1].
The experimental use of this compound continues to inform modern drug development approaches for neuroactive steroids. Recent research has identified novel synthetic neuroactive steroids that maintain the favorable safety profile of earlier compounds while addressing their formulation limitations [1]. These contemporary developments build upon the foundation established by this compound research, particularly its demonstration that GABAA receptor modulation by steroids produces anesthesia with potentially advantageous properties compared to other anesthetic classes.
Interestingly, the methodological approaches used in historical this compound research have parallels with modern computational drug discovery techniques. Contemporary studies employing transcriptional drug repositioning and machine learning approaches to identify new therapeutic applications for existing drugs [3] [4] mirror the systematic investigation of steroid compounds that led to this compound's development. Furthermore, research on hydroxyzine (distinct from this compound but similarly named) demonstrates modern applications of antihistamine drugs for conditions like Smith-Lemli-Opitz syndrome [5] and postoperative nausea prevention [6], illustrating how systematic drug investigation continues to yield novel therapeutic insights.
This compound represents a historically significant neuroactive steroid anesthetic that established the foundation for subsequent development of steroid-based anesthetics. Its favorable therapeutic index and minimal cardiorespiratory depression demonstrated the potential advantages of neuroactive steroids over traditional anesthetic agents [2]. However, formulation challenges including thrombophlebitis and injection site pain limited its clinical utility [1]. For contemporary researchers, this compound provides an important experimental tool for investigating the mechanisms of neuroactive steroids, particularly their GABAergic activity, effects on calcium channels, and unique neuroprotective properties [1]. The protocols and application notes presented here offer guidance for incorporating this historical agent into modern experimental designs, with appropriate attention to its specific formulation requirements and dosing considerations across different model systems.
Hydroxyzine is a first-generation histamine H1-receptor antagonist belonging to the dephenylmethane and piperazine classes that exhibits sedative, anxiolytic, antiemetic, and antihistaminic properties. First developed in 1955, it has been used in clinical practice for over six decades for various therapeutic applications including anxiety management, pruritus treatment, and preoperative sedation [1]. The drug's molecular formula is C21H27ClN2O2, with a molecular weight of 374.90 g/mol [2]. As an inverse agonist of histamine H1-receptors rather than a simple competitive antagonist, hydroxyzine actively suppresses constitutive receptor signaling, which contributes to its pronounced sedative effects that likely occur at the subcortical level of the CNS [1]. Beyond its histaminergic activity, emerging research indicates that hydroxyzine also modulates several signaling pathways relevant to anesthesia and may possess unexpected pharmacological properties, including potential anti-cancer effects through induction of apoptosis via mitochondrial superoxide generation and suppression of JAK2/STAT3 signaling [3].
The pharmacological profile of hydroxyzine reveals several characteristics relevant to perioperative application. The drug is rapidly absorbed from the gastrointestinal tract after oral administration, reaching maximum plasma concentration approximately 2 hours post-administration [1]. Its elimination half-life demonstrates significant age-dependent variability, averaging approximately 7.1 hours in children, 20 hours in adults, and 29 hours in elderly populations [1]. Hydroxyzine undergoes extensive hepatic metabolism primarily via CYP3A4 and CYP3A5 isoenzymes, with its main active metabolite being the second-generation antihistamine cetirizine, which accounts for 45-60% of an orally administered dose [1]. Approximately 70% of cetirizine is excreted unchanged in urine, necessitating dosage consideration in patients with renal impairment [1].
Preoperative anxiety (POA) represents a significant clinical challenge, affecting as much as 70% of the pediatric population facing surgery, with potential consequences including increased surgical morbidity, heightened postoperative analgesic requirements, and prolonged hospitalization [4]. While hydroxyzine has been used for preoperative sedation, a 2021 randomized double-blind controlled clinical trial in children aged 2-16 years undergoing outpatient surgery (n=165) demonstrated that hydroxyzine alone did not significantly reduce preoperative anxiety compared to placebo at the time of anesthesia induction when measured by the modified Yale Preoperative Anxiety Scale (m-YPAS) [4]. The study found no statistically significant differences (p=0.788) in m-YPAS scores between groups receiving hydroxyzine (39.2±27.9), placebo (37.0±26.1), hydroxyzine plus clowns (34.7±25.5), or placebo plus clowns (32.4±20.5) [4]. Interestingly, the combination strategy of hydroxyzine with distracting techniques (clown accompaniment) was the only intervention that effectively prevented the progression of anxiety throughout the preoperative period, suggesting a potential synergistic effect between pharmacological and non-pharmacological approaches [4].
Beyond anxiety management, hydroxyzine demonstrates properties that may enhance anesthetic effects. A 2021 quantitative EEG study demonstrated that hydroxyzine potentiates both sevoflurane and propofol anesthesia [5]. This enhancement is mediated through electroencephalographic changes characterized by increased bicoherence in the δ-band (0.5-4 Hz) and decreased bicoherence in the α-band (8-13 Hz), patterns consistent with deepened anesthetic states [5]. This anesthetic-sparing effect represents a valuable property in balanced anesthesia techniques, potentially reducing requirements for primary anesthetic agents while maintaining therapeutic depth. For procedural sedation, particularly in pediatric dentistry, hydroxyzine has established a favorable safety profile according to a 2022 systematic review of 24 studies, with the most common adverse effects being mild and self-limiting, including drowsiness and dry mouth [6]. When used as a premedicant before general anesthesia, the typical adult dosage is 50-100 mg administered orally once before the procedure, while pediatric dosing is weight-based at 0.6 mg/kg (with a maximum of 50 mg) given once preoperatively [7].
Table 1: Hydroxyzine Dosage Guidelines for Surgical and Procedural Contexts
| Application | Population | Dosage | Frequency | Timing | Maximum Daily Dose |
|---|---|---|---|---|---|
| Preoperative Sedation | Adults | 50-100 mg | Single dose | Before procedure | 400 mg |
| Preoperative Sedation | Children | 0.6 mg/kg | Single dose | Before procedure | 50 mg |
| Anxiety Management | Adults | 50-100 mg | 4 times daily | As needed | 400 mg |
| Anxiety Management | Children <6 years | 50 mg | Divided 2-4 doses | Throughout day | 50 mg |
| Anxiety Management | Children ≥6 years | 50-100 mg | Divided 2-4 doses | Throughout day | 100 mg |
Recent investigations have revealed unexpected potential applications for hydroxyzine beyond its conventional uses. A 2022 preclinical study demonstrated that hydroxyzine induces concentration-dependent apoptosis in triple-negative breast cancer (TNBC) cells through generation of reactive oxygen species (ROS) and suppression of the JAK2/STAT3 signaling pathway [3]. This cytotoxic effect was accompanied by downregulation of cyclins and CDKs without cell cycle arrest, and was preventable by pre-treatment with ROS scavengers like N-acetyl cysteine or Mito-TEMPO [3]. While these findings remain preliminary and require clinical validation, they suggest potential novel applications in oncological contexts that warrant further investigation. Additionally, hydroxyzine's antiemetic properties have been utilized for managing postoperative nausea and vomiting (PONV), though this application is more common in dental procedures than in surgical settings [6].
The quantitative assessment of hydroxyzine's efficacy in managing preoperative anxiety reveals a complex clinical picture. The 2021 randomized controlled trial measured anxiety using the modified Yale Preoperative Anxiety Scale (m-YPAS), where scores below 30 indicate no clinically significant anxiety [4]. The study demonstrated that at the critical moment of anesthesia induction (Time-point M3), none of the interventions—hydroxyzine alone, placebo, or combinations with distraction techniques—resulted in mean anxiety scores below this threshold [4]. Additionally, the Induction Compliance Checklist (ICC) scores showed no significant differences between groups, with hydroxyzine-alone groups scoring 1.8±3.4 compared to 1.5±3.0 for placebo groups, suggesting similar levels of cooperation during anesthesia induction regardless of treatment [4]. However, when examining the progression of anxiety throughout the preoperative period, the combination of hydroxyzine with clown distraction demonstrated a statistically significant advantage in containing anxiety escalation compared to other interventions, highlighting the importance of multimodal approaches in pediatric anxiety management [4].
Hydroxyzine demonstrates a generally favorable safety profile in procedural and preoperative contexts. A comprehensive 2022 systematic review of 24 studies focusing on pediatric dental sedation found that the most common adverse effects were mild and self-limiting, with drowsiness and dry mouth being most frequently reported [6]. The review noted that respiratory complications were rare and typically associated with synergistic effects when hydroxyzine was combined with other central nervous system depressants rather than with monotherapy [6]. In one case report, intravenous administration of hydroxyzine at 0.5 mg/kg in a 4.5-year-old child resulted in superficial thrombophlebitis and prolonged sedation, suggesting that extra caution should be exercised with parenteral administration routes [6]. Importantly, hydroxyzine has been associated with QT interval prolongation in postmarketing reports, including rare cases of Torsade de Pointes, cardiac arrest, and sudden death, necessitating caution in patients with preexisting cardiovascular risk factors or concomitant use of other QT-prolonging medications [1].
Table 2: Adverse Event Profile of Hydroxyzine in Procedural Settings
| Adverse Event | Frequency | Population | Dosage | Management |
|---|---|---|---|---|
| Drowsiness/Sedation | Common | Children & Adults | 50-100 mg (adults), 0.6-3.7 mg/kg (children) | Typically self-limiting; monitor respiratory status |
| Dry Mouth | Common | Children & Adults | Various | Symptomatic relief; ensure adequate hydration |
| Nausea/Vomiting | Infrequent | Primarily children | 3.7 mg/kg | Usually self-limiting; antiemetics if severe |
| QT Prolongation | Rare | Predisposed individuals | Not dose-dependent | Cardiac monitoring; avoid in high-risk patients |
| Respiratory Depression | Rare | With concomitant sedatives | Combination therapies | Airway support; oxygen supplementation |
| Thrombophlebitis | Rare (IV administration) | Pediatric | 0.5 mg/kg IV | Use oral route when possible; monitor injection site |
The 2021 quantitative EEG study provided compelling evidence for hydroxyzine's anesthetic-enhancing properties through well-controlled experimental paradigms. In animal models, hydroxyzine administered at 10 mg/kg (intraperitoneal) significantly reduced the EC50 of sevoflurane for loss of righting reflex from 1.97% to 1.68%, representing a 14.7% reduction in anesthetic requirement [5]. Similarly, hydroxyzine reduced the EC50 of propofol for loss of righting reflex from 5.22 mg/kg to 3.66 mg/kg, a substantial 29.9% decrease in required dosage [5]. These quantitative findings were corroborated by EEG changes showing increased δ-band (0.5-4 Hz) bicoherence and decreased α-band (8-13 Hz) bicoherence, electrophysiological patterns consistent with enhanced anesthetic depth [5]. The study further demonstrated that these effects were mediated through both GABAAergic and histaminergic mechanisms, with the tuberomammillary nucleus (TMN) playing a particularly important role in mediating the sedative effects when hydroxyzine was combined with sevoflurane [5].
Objective: To evaluate the efficacy of hydroxyzine alone and in combination with distraction techniques for controlling preoperative anxiety in pediatric populations.
Study Design: Randomized, double-blind, placebo-controlled trial with parallel groups and additional non-randomized assignment to distraction interventions [4].
Population: Children aged 2-16 years, ASA physical status I-II, undergoing outpatient surgery. Exclusion criteria include previous surgical experience at age ≥2 years, hypersensitivity to hydroxyzine or piperazine derivatives, porphyria, confirmed or risk factors for QT interval prolongation [4].
Intervention Groups:
Methodology:
Objective: To quantify the effects of hydroxyzine on sevoflurane and propofol anesthesia depth using electroencephalographic (EEG) biomarkers.
Experimental Models: Adult Sprague-Dawley rats (250-300 g) for in vivo studies; cell cultures for molecular mechanisms [5].
Drug Administration:
EEG Recording and Analysis:
Statistical Analysis:
Objective: To systematically evaluate the safety profile and adverse events of hydroxyzine for procedural sedation in pediatric populations.
Search Strategy:
Data Extraction:
Quality Assessment:
Figure 1: Hydroxyzine's molecular and neural mechanisms for enhancing anesthetic effects
Figure 2: workflow of randomized controlled trial evaluating hydroxyzine for preoperative anxiety
Hydroxyzine presents a multifaceted pharmacological profile with applications spanning preoperative anxiety management, anesthetic enhancement, and procedural sedation. While recent high-quality evidence questions its efficacy as a standalone agent for controlling preoperative anxiety in pediatric populations [4], its utility in combination with non-pharmacological approaches and its anesthetic-sparing effects demonstrated through quantitative EEG measures [5] support its continued relevance in perioperative medicine. The well-characterized safety profile, particularly in pediatric populations where serious adverse events are rare at appropriate dosages [6], further reinforces its position in the anesthesiologist's armamentarium.
Future research directions should focus on optimizing combination strategies that leverage hydroxyzine's sedative and anxiolytic properties while mitigating its limitations through synergistic interventions. Additionally, the emerging evidence regarding hydroxyzine's effects on cellular signaling pathways, including JAK2/STAT3 modulation [3], opens intriguing possibilities for drug repurposing beyond traditional perioperative applications. Standardization of dosing protocols, particularly for vulnerable populations such as pediatric, geriatric, and patients with renal or hepatic impairment, would enhance the safe and effective utilization of this established medication in contemporary anesthetic practice.
The table below summarizes the core methodology from the primary identified study, "Experiments on the pharmacology of hydroxydione sodium succinate" [1].
| Experimental Aspect | Detailed Methodology |
|---|---|
| Compound Studied | This compound sodium succinate ("Viadril") [1]. |
| Animal Model | Cats, utilizing three preparation types: anesthetized with chloralose, decerebrate, or otherwise untreated [1]. |
| Administration | Intravenous injection. The study noted that effects were transient and influenced by injection speed and dilution [1]. |
| Key Parameters Measured | Blood pressure, heart rate, and respiratory activity. Reflexes (pinna, conjunctival, knee jerk) and decerebrate rigidity were also assessed [1]. |
| Pharmacological Focus | Investigation of effects on neuromuscular junction, ganglionic transmission, and peripheral adrenergic synapse. The study concluded that circulatory and respiratory effects were centrally mediated [1]. |
The following diagram illustrates the logical workflow and key findings from this historical study:
To develop contemporary application notes, you would need to build upon this historical foundation using modern tools. The following diagram suggests a logical approach for reinvigorating research on this compound.
The potential modern methodologies referenced in the diagram are:
When designing a new study, you may need to define the following aspects, for which no specific data was found in the search results for this compound:
Hydroxydione (21-hydroxypregnanedione sodium succinate) was one of the first neuroactive steroid general anesthetics discovered. Its development marked a significant milestone in the search for intravenous anesthetic agents with favorable safety profiles [1] [2].
This compound exerts its anesthetic effects primarily by modulating key neurotransmitter receptors in the central nervous system, similar to modern neuroactive steroids [1].
Signaling Pathway of Neuroactive Steroid Anesthesia The diagram below illustrates the core molecular and neuronal pathway through which this compound and similar steroids induce anesthesia.
Quantitative Pharmacological Data The table below summarizes the key efficacy and safety parameters of this compound from animal studies [2].
| Pharmacological Parameter | Species | Findings/Value | Experimental Context |
|---|---|---|---|
| Therapeutic Index (TI) | Mouse | 11.6 | Intravenous administration |
| Rat | 7.8 | Intravenous administration | |
| Rabbit | 6.3 | Intravenous administration | |
| General Anesthetic Effect | Multiple (mice, rats, rabbits, dogs, monkeys) | Induced surgical anesthesia | State allowed for surgery without analgesics |
| Safety Profile | Animals | Wider safety range, minimal cardiac & respiratory depression | Compared to ultra-short-acting thiobarbiturates |
| Recovery Profile | Animals | Smooth onset, rapid recovery | Duration varied with dosage |
Comparative Analysis with Successor Steroid Anesthetics The table below compares this compound with its more successful successor, CT1341 (a combination of alfaxalone and alfadolone), and highlights the reason for the latter's improved clinical acceptance [1].
| Feature | This compound | CT1341 (Alfaxalone/Alfadolone) |
|---|---|---|
| Clinical Era | 1950s-1960s | 1970s |
| Water Solubility | Good (sodium succinate salt) | Poor (required Cremophor EL vehicle) |
| Potency | Less potent than later steroids | More potent |
| Primary Clinical Issue | Thrombophlebitis, pain on injection | Anaphylaxis (due to Cremophor EL vehicle) |
| Therapeutic Index (Mouse) | 17.3 [1] | 30.6 [1] |
| EEG Pattern | Burst suppression [1] | Burst suppression [1] |
| Fate | Withdrawn due to side effects | Withdrawn due to vehicle, but alfaxalone reformulated and used in vet medicine |
For researchers investigating neuroactive steroids, the following protocols outline a modern approach to evaluate anesthetic efficacy, building on historical methods.
Experimental Workflow for Evaluating Steroid Anesthesia This workflow provides a framework for assessing a novel neuroactive steroid anesthetic in an animal model.
Detailed Protocol Steps
Test Article Formulation:
In Vivo Anesthetic Efficacy Testing (Rodent Model):
Safety and Toxicity Assessment:
This compound serves as a critical case study in drug development. Its failure was not due to a lack of anesthetic efficacy but rather to pharmaceutical properties and formulation issues.
This compound sodium succinate ("Viadril") was an early steroid-based intravenous anesthetic. Studies in the 1960s investigated its effects in decerebrate animal models to understand its central actions without the confounding factors of general anesthetics [1].
In decerebrate cats, this compound demonstrated a distinct pharmacological profile [1]:
Decerebration is a classical physiological preparation that allows the study of brainstem and spinal cord function in isolation from higher brain centers.
A detailed procedure for the decerebration of rats was established in the 1970s [2].
A more advanced in situ preparation from juvenile rats combines decerebration with an artificial perfusion system [3].
The table below summarizes key experimental findings from the study of this compound in decerebrate cats [1].
Table: Pharmacological Effects of this compound in Decerebrate Cats
| Parameter Studied | Observation in Decerebrate Cats | Notes / Context |
|---|---|---|
| Hypotensive Effect | Transient hypotension after rapid IV injection | Effect lasted 1-2 minutes; reduced with slow or diluted injection. |
| Respiratory Effect | Initial stimulation | Effect was over in 1-2 minutes; reduced by vagotomy. |
| Decerebrate Rigidity | Readily lessened | Indicated a central site of action. |
| Knee Jerk Reflex | Outstandingly resistant | Suggested differential sensitivity of spinal reflexes. |
| Peripheral Synapses | No significant effect | Tested at neuromuscular, ganglionic, and adrenergic synapses. |
| Potentiation by Chloralose | Observed (5-10 fold) | Chloralose anesthesia markedly potentiated respiratory and circulatory depression. |
Decerebrate models are valuable for specific lines of neurological inquiry. The following diagram illustrates a typical experimental workflow and a key signaling pathway studied in related brain injury research, highlighting potential mechanistic intersections.
The combination of decerebrate models and pharmacological agents like this compound allows for the precise dissection of neural circuits and drug mechanisms. A primary advantage of the decerebrate preparation is the elimination of general anesthetics, which can profoundly interact with and confound the study of other neuroactive drugs [1] [3].
While this compound itself is of historical interest, the principles of these models are highly relevant. For instance, contemporary research uses similar approaches to study autonomic control, nociception, and locomotion [4] [3]. Furthermore, modern neuroprotection studies investigate signaling pathways like PI3K/AKT, which, when activated, have been shown to confer protection against brain injury through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms [5].
This section summarizes a real-world clinical study that demonstrates the effectiveness and safety of hydroxyzine in a patient population [1].
Table 1: Clinical Study Overview
| Aspect | Details |
|---|---|
| Study Objective | Assess real-world effectiveness & tolerability of hydroxyzine in patients with chronic pruritus. |
| Design | Prospective, observational, multi-center study. |
| Participants | 400 Indian patients (179 M, 221 F) with chronic pruritus from dermatological causes. |
| Intervention | Oral hydroxyzine HCl (10mg/25mg tablets) for up to 12 weeks, per clinician's discretion. |
| Primary Outcome | Change from baseline in Dermatology Life Quality Index (DLQI) at Week 12. |
| Secondary Outcomes | Change in pruritus severity (5-D itch scale) at 2, 4, 8, and 12 weeks; safety. |
Table 2: Key Efficacy Findings from the PRO Study
| Metric | Baseline (Mean) | Week 12 (Mean) | P-value |
|---|---|---|---|
| DLQI Score | Not explicitly stated in source | Significant improvement | < 0.0001 |
| 5-D Itch Score | Not explicitly stated in source | Significant improvement | < 0.0001 |
| Clinical Conclusion | Hydroxyzine significantly improved both pruritus symptoms and quality of life over 12 weeks. | ||
| Safety Profile | Well tolerated; 11 mild-to-moderate adverse events (e.g., dizziness, drowsiness, dry mouth); no serious adverse events. |
Methodology:
This protocol outlines a modern, computational approach to developing a sustained-release (SR) formulation of hydroxyzine aimed at reducing peak plasma concentrations and mitigating sedative side effects while maintaining efficacy [2].
The following diagram illustrates the integrated workflow for developing a sustained-release hydroxyzine formulation, from initial modeling through to regulatory validation.
Methodology:
For comprehensive protocol design, a clear understanding of hydroxyzine's basic pharmacology is essential.
Table 3: Core Pharmacological Properties of Hydroxyzine
| Property | Description |
|---|---|
| Drug Class | First-generation histamine H1-receptor antagonist (inverse agonist) [3]. |
| Primary Indications | Symptomatic relief of anxiety; histamine-mediated pruritus and chronic urticaria [3]. |
| Mechanism of Action | Potent inverse agonist of histamine H1-receptors, dampening the receptor's activity and relieving allergic symptoms. Its sedative and anxiolytic effects occur via action in the subcortical CNS [3]. |
| Pharmacokinetics | - Absorption: Rapidly absorbed from GI tract (Tmax ~2 hours) [3].
What is this compound and why was it discontinued? this compound (brand names Viadril, Predion, Presuren) was the first neuroactive steroid general anesthetic introduced for clinical use in the 1957 [1] [2]. Despite being effective and having a favorable cardiorespiratory safety profile, it was withdrawn from clinical use in the 1960s due to a high incidence of thrombophlebitis at the injection site [1] [2].
What was the incidence and severity of thrombophlebitis? The complication was significant and dose-related. The table below summarizes the key facts:
| Aspect | Detail |
|---|---|
| Incidence | Associated with higher concentration solutions (1.25% to 5% total solution) [1]. |
| Primary Symptom | Thrombophlebitis (vein inflammation with blood clots) at the injection site [1] [3]. |
| Contributing Factor | Pain during intravenous infusion was also a reported issue [1]. |
| Mitigation Attempt | Administering a lower concentration solution reduced phlebitis incidence, but this required a fast, large-volume infusion (e.g., 300 mL in 2-5 minutes), which was impractical [1]. |
What was the proposed mechanism for this complication? While the exact mechanism specific to this compound is not detailed in the search results, the complication was linked to its pharmaceutical formulation. This compound itself was insoluble in water and was rendered water-soluble by the addition of a sodium succinate salt [1]. The irritation was not primarily due to the active neuroactive steroid but was likely related to this formulation. The subsequent development of steroid anesthetics focused on different solvents to avoid this issue [1].
For modern research on neuroactive steroids, the historical case of this compound highlights critical areas for focus:
The following diagram illustrates the general pathway by which an intravenous drug or procedure can lead to thrombophlebitis, integrating factors from the this compound case and general medical knowledge.
For researchers evaluating the safety of hydroxyzine, the following table summarizes its primary adverse effects and recommended management strategies.
| Aspect | Common Side Effects | Serious Side Effects | Risk Mitigation in Research |
|---|---|---|---|
| Nervous System | Sleepiness (up to 13.7%), headache, dizziness, tremor [1] | Seizures, syncope, involuntary motor activity, hallucinations [1] [2] | Monitor CNS depressant effects; caution with operating machinery [1] |
| Cardiovascular | - | QT prolongation, Torsades de Pointes (TdP), tachycardia, hypotension, cardiac arrest [1] [3] [4] | Contraindicated in Long QT Syndrome; caution in heart disease, electrolyte imbalance; monitor with other QT-prolonging drugs [5] [4] |
| Anticholinergic | Dry mouth, constipation, blurred vision [1] [3] | Urinary retention, confusion [1] [6] | Use lower doses in elderly; monitor for additive effects with other anticholinergics [5] [6] |
| Hypersensitivity | Skin rash, itching, hives [1] | Acute Generalized Exanthematous Pustulosis (AGEP), anaphylaxis, angioedema [1] [6] | Discontinue immediately if fever or widespread pustular rash appears [1] |
| Other Systems | Fatigue, nausea, vomiting [1] | Hepatitis (rare), thrombocytopenia (rare) [1] [7] | Liver and hematological monitoring advised during prolonged studies [1] |
Recent research has explored hydroxyzine's potential for repurposing in oncology, particularly for triple-negative breast cancer (TNBC). The following workflow details a key methodology for investigating its cytotoxic effects [8].
1. Cell Culture and Treatment
2. Cell Viability Assay (WST Assay)
3. Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining
4. Reactive Oxygen Species (ROS) Measurement
5. Western Blot Analysis for Signaling Pathways
The experimental protocols above have yielded significant insights, quantifiable as follows:
| Experimental Focus | Key Finding | Quantitative Data / Outcome |
|---|---|---|
| Cytotoxicity | Dose- and time-dependent growth inhibition in TNBC cells [8] | IC₅₀ values and maximum inhibition observed via WST assay |
| Apoptosis Induction | Hydroxyzine triggers programmed cell death [8] | Percentage of Annexin V-positive cells increases with dose |
| ROS Involvement | Mitochondrial superoxide generation is critical for apoptosis [8] | ROS levels measurable via fluorescence; apoptosis blocked by NAC/Mito-TEMPO |
| JAK2/STAT3 Signaling | Hydroxyzine suppresses oncogenic signaling pathway [8] | Decreased p-JAK2 and p-STAT3 levels via Western blot |
| MAPK Pathway | Activates stress-related kinases JNK and p38 [8] | Increased p-JNK and p-p38 levels via Western blot |
Q1: What is the primary metabolic pathway of hydroxyzine, and are there critical drug-drug interactions for researchers to consider? Hydroxyzine is metabolized by the liver, primarily via the cytochrome P450 system. It is a known substrate of CYP2D6 and CYP3A4/5. Critical interactions include:
Q2: Does hydroxyzine present any significant hepatotoxicity concerns in preclinical models? According to the NIH LiverTox database, hydroxyzine is "unlikely to be a cause of clinically apparent liver injury" and is, in fact, often used to treat pruritus associated with liver disease itself [7]. However, postmarketing reports have noted rare instances of abnormal liver function tests and hepatitis, suggesting that hepatic parameters should still be monitored in long-term studies [1].
Q3: What specific in vivo models have been used to study the topical effects of hydroxyzine, and how is efficacy measured? Studies have utilized a histamine-sensitized rabbit model. The pharmacodynamic effect is tested by applying hydroxyzine-loaded formulations (e.g., microsponges) to the shaved skin. The reduction in wheal and flare response is a primary efficacy measure. Histopathological examination of skin tissue can further detect the healing of inflamed tissues [9].
Q4: How have regulatory safety advisories regarding QT prolongation impacted hydroxyzine's use in clinical practice? Following advisories from agencies like the UK's MHRA and Health Canada, which highlighted the risk of QT prolongation and TdP, hydroxyzine initiation decreased in some regions (e.g., the UK). The advisories specifically cautioned against use in patients with significant bradycardia, cardiovascular disease, or those taking other QT-prolonging drugs [4]. This has reinforced the need for thorough cardiovascular risk assessment in patient selection during clinical trials.
Q1: What are the core mechanisms and risk factors for phlebitis? Phlebitis is an inflammation of the vein that can be triggered by mechanical, chemical, or bacterial causes [1] [2]. The table below summarizes the primary risk factors identified in clinical studies.
| Risk Factor | Category | Details & Impact |
|---|---|---|
| Large Cannula Gauge [1] | Mechanical | 18-gauge cannula increases risk (AHR=2.02) vs. smaller gauges [1] |
| Specific Medications [1] | Chemical | Potassium chloride (AHR=1.93), Vancomycin (AHR=2.89) are significant predictors [1] |
| Blood Transfusions [1] | Chemical / Mechanical | Increases phlebitis risk (AHR=2.11) [1] |
| Prolonged Indwelling Time [1] [3] | Mechanical | Risk increases over time; median phlebitis onset is 5 days (IQR 4-6) [1] |
| Female Sex [1] | Patient Factor | Higher risk observed (AHR=1.58), reasons may be anatomical or physiological [1] |
| Poor Aseptic Technique [4] [2] | Bacterial | Contamination during insertion/maintenance leads to infection and inflammation [4] [2] |
Q2: What are the most effective evidence-based strategies for preventing phlebitis? A multi-faceted approach is most effective. Implementing a "care bundle"—a set of evidence-based interventions delivered together—can significantly reduce phlebitis rates [2].
| Prevention Strategy | Category | Evidence-Based Protocol / Recommendation |
|---|---|---|
| Strict Asepsis [4] | Bacterial | Use >0.5% chlorhexidine with 70% alcohol or 2% aqueous chlorhexidine for skin disinfection [4]. |
| Optimal Catheter Selection [2] | Mechanical | Select the smallest possible gauge and shortest length catheter suitable for the therapy [2]. |
| Site Selection & Rotation [1] [5] | Mechanical | Avoid the cubital fossa as a first choice. Change the insertion site every 72-96 hours [1]. |
| Use of Closed Systems [2] | Mechanical/Bacterial | Closed integrated PIVCs outperform ported (open) systems in reducing complications [2]. |
| Systemic Monitoring & Documentation [4] [2] | Process | Use validated tools (e.g., VIP scale) to assess for signs of phlebitis at every shift and document thoroughly [4] [2]. |
| Remove Unnecessary Catheters [4] [2] | Process | Promptly remove any PIVC that is no longer essential for patient care [4] [2]. |
Q3: Are there any promising experimental interventions for preventing mechanical phlebitis? Yes, pre-clinical research suggests that topical anti-inflammatory agents may be beneficial. An experimental study on rabbits with induced mechanical phlebitis found that external application of mirabilite (hydrous sodium sulfate) significantly reduced inflammatory markers and pathological tissue changes [3].
This suggests a potential avenue for developing topical formulations to mitigate inflammation caused by intravascular devices.
The following diagrams map out the core concepts and experimental approaches related to phlebitis, which can guide your internal drug and device development processes.
Does hydroxyzine cause respiratory depression? Yes, clinical trial data confirms that intravenous hydroxyzine causes respiratory depression in humans. A single 100 mg IV dose was found to cause depression that lasts for more than three hours [1].
Is this respiratory depression reversible with naloxone? No, the respiratory depression caused by hydroxyzine is not reversible by naloxone. This suggests that its mechanism of action does not involve opiate receptors [1].
What are the clinical implications for using hydroxyzine? Researchers and clinicians should be aware that hydroxyzine can cause significant respiratory depression that is prolonged and cannot be rescued with standard opioid overdose treatment. This is a critical consideration for pre-anesthetic medication or sedation protocols [1].
What is the postulated mechanism of action? The study concluded that the respiratory depressant and antinociceptive (pain-blocking) effects of hydroxyzine are unlikely to be mediated by endorphin release or opiate receptors. The exact mechanism remains unclear [1].
The table below summarizes key quantitative findings from the primary study on intravenous hydroxyzine.
| Parameter | Finding | Clinical/Experimental Relevance |
|---|---|---|
| Respiratory Depression Duration | > 3 hours | Prolonged effect requiring extended monitoring after administration [1]. |
| Naloxone Reversal | No reversal | Standard opioid antagonist ineffective; different rescue strategies needed [1]. |
| Measurement Technique | Shift in the 20-L intercept of the respiratory response curve (rebreathing technique) | Objective, quantitative method for assessing respiratory drive [1]. |
The following methodology is adapted from the clinical trial "Respiratory depression of intravenous hydroxyzine in man: potency, duration, and lack of reversal by naloxone" [1].
1. Objective: To determine the potency, duration, and reversibility by naloxone of the respiratory depression caused by intravenous hydroxyzine in human subjects.
2. Materials:
3. Procedure:
4. Analysis:
The diagrams below illustrate the experimental workflow and the key pharmacological finding.
For your research and development work, here is a detailed breakdown of the local adverse effects associated with intramuscular hydroxyzine injection and recommended protocols for mitigation.
| Reaction Type | Clinical Presentation | Severity & Consequences | Management & Prevention |
|---|---|---|---|
| Severe Tissue Damage [1] [2] [3] | Tissue necrosis, gangrene, blue-green to black skin discoloration, pain, redness, skin sloughing (peeling) [1] [2]. | Severe; may require surgical intervention (debridement, skin grafting, amputation) [2] [3]. | Strict intramuscular administration only; avoid subcutaneous, intra-arterial, or intravenous routes [4] [2] [5]. |
| Local Injection Site Reactions [1] | Bleeding, blistering, burning, coldness, discoloration, infection, inflammation, itching, lumps, numbness, rash, soreness, stinging, swelling, tenderness, tingling, ulceration, or warmth at the injection site [1]. | Varies from mild, transient discomfort to more significant tissue injury. | Ensure proper injection technique: inject well within the body of a large muscle (e.g., upper outer buttock, mid-lateral thigh) and aspirate to avoid blood vessels [4] [3]. |
For your experimental protocols and safety assessments, please note the following critical technical information.
| Parameter | Specification / Requirement |
|---|---|
| Approved Route [4] [2] [5] | Intramuscular (IM) injection only. Not for subcutaneous, intra-arterial, or intravenous use. |
| Chemical Composition [4] [5] | Contains Hydroxyzine HCl (25 mg/mL or 50 mg/mL) and 0.9% Benzyl Alcohol as a preservative. |
| Pharmacological Class [4] [6] | First-generation antihistamine (H1 receptor inverse agonist); also classified as a miscellaneous anxiolytic/sedative. |
| Critical Contraindications | • Known hypersensitivity to hydroxyzine or any product components [4] [2]. • Patients with a prolonged QT interval [4] [2] [5]. • Early pregnancy [4] [2] [5]. | | Systemic Safety Warnings | • QT Prolongation: Cases of QT prolongation and Torsade de Pointes reported; use with caution in patients with relevant risk factors (e.g., heart disease, electrolyte imbalances) [4] [3]. • CNS Depression: Potentiates effects of alcohol, narcotics, and barbiturates; reduce concomitant CNS depressant dosages by up to 50% [1] [4] [2]. • Serious Skin Reactions: Can rarely cause Acute Generalized Exanthematous Pustulosis (AGEP); discontinue at first sign of rash [4] [2]. |
This workflow outlines the key steps for the proper intramuscular administration of hydroxyzine in a research or clinical setting, highlighting critical precautions to mitigate injection site risks.
Q: Why is hydroxyzine injection so strictly limited to the intramuscular route? A: This restriction is due to the severe local tissue damage that occurs with other routes. Subcutaneous administration can cause significant tissue irritation, leading to necrosis (tissue death) and gangrene, potentially requiring surgical intervention like debridement or even amputation [2] [3]. Intra-arterial or intravenous injection is also prohibited but for different safety reasons, including direct vascular effects [4] [5].
Q: What are the primary pharmacological mechanisms that could contribute to its therapeutic and adverse effects? A: Hydroxyzine's primary mechanism is as a potent and selective histamine H1 receptor inverse agonist, which mediates its antihistaminic (anti-allergy) and sedative effects [6]. It also demonstrates antispasmodic properties by interfering with spasmogenic agents like serotonin and acetylcholine [4] [5]. Its effect on the subcortical areas of the central nervous system is believed to produce its anxiolytic (anti-anxiety) action [4] [5].
Q: Are there specific populations that require special caution in studies involving hydroxyzine injection? A: Yes, several populations require careful consideration:
For researchers, key limitations of hydroxyzine primarily involve cardiac safety, central nervous system effects, and metabolic pathways. The table below summarizes these critical areas.
| Limitation Category | Specific Consideration | Key Research Findings & Clinical Implications |
|---|---|---|
| Cardiac Safety | QT Prolongation [1] [2] [3] | Post-marketing reports note rare events of Torsade de Pointes; use with caution in patients with risk factors for QTc prolongation [2]. |
| Drug Interactions Affecting Heart Rhythm [1] [3] [4] | Concurrent use with other QT-prolonging drugs (e.g., certain antibiotics, antiarrhythmics, antipsychotics) increases risk of dangerous arrhythmias [1] [3] [4]. | |
| Central Nervous System (CNS) Effects | Sedation and CNS Depression [1] [5] | Common side effects include drowsiness, dizziness, and impaired motor function; tolerance to sedative effects can develop within days [5]. |
| Potentiation of Other CNS Depressants [1] [3] [4] | Additive effects with alcohol, opioids, benzodiazepines, and barbiturates can cause severe sleepiness, respiratory depression, or confusion [1] [3] [4]. | |
| Metabolism & Pharmacokinetics | Active Metabolite (Cetirizine) [2] [6] | Rapidly metabolized in the liver to cetirizine; much of its antihistamine effect is attributable to this metabolite [2] [6]. |
| Enzyme Pathways [2] | Primarily metabolized by liver enzymes CYP3A4 and CYP3A5; potential for drug interactions with strong inhibitors/inducers [2]. | |
| Special Populations | Elderly Patients [1] [5] | Increased likelihood of confusion, drowsiness, and prolonged elimination half-life; listed as a drug to avoid in the elderly due to side effect risk [1] [5]. |
| Pregnancy & Breastfeeding [1] [3] [4] | Contraindicated in early pregnancy and breastfeeding due to potential fetal harm and lack of safety data [1] [3] [4]. |
While specific protocols for hydroxyzine are not detailed in the search results, the described pharmacological effects provide a basis for designing experiments.
The following diagrams illustrate the metabolic pathway of hydroxyzine and a generalized experimental workflow for its pharmacodynamic evaluation.
Hydroxyzine Metabolic Pathway
Pharmacodynamic Study Workflow
Q1: What are the primary technical challenges when studying hydroxyzine's efficacy in anxiety models? The main challenge is disentangling its specific anxiolytic effects from its strong, often transient, sedative properties [5]. Studies note that subjective reports of sedation decrease markedly after 5-7 days, likely due to CNS receptor desensitization, which complicates the interpretation of long-term efficacy data [5].
Q2: How does hydroxyzine's metabolic profile impact drug interaction studies? As a substrate of CYP3A4/5, hydroxyzine has a high potential for pharmacokinetic interactions with strong inhibitors (e.g., ketoconazole, clarithromycin) or inducers of this enzyme system [2]. Furthermore, its rapid conversion to the active metabolite cetirizine means that study designs must account for the pharmacological activity of both the parent drug and the metabolite [2] [6].
Q3: What specific cardiac monitoring is recommended in clinical trials with hydroxyzine? Given the risk of QT prolongation, protocols should include baseline and on-treatment electrocardiograms (ECGs) to monitor the QTc interval, especially when administered with other drugs known to prolong QT [1] [3]. Monitoring electrolyte levels (e.g., potassium, magnesium) is also critical, as imbalances can increase this risk [3].
| Category | Potential Issue | General Troubleshooting Step |
|---|---|---|
| Drug Formulation | Poor solubility in vehicle | Explore different solvents (e.g., DMSO, saline with surfactants); consider sonication or gentle heating. |
| Chemical instability in solution | Prepare fresh solutions; check stability data for storage conditions (light, temperature). | |
| Administration | Inconsistent animal dosing | Verify calculation accuracy; calibrate delivery equipment (pumps, syringes) regularly. |
| Injection site reactions (if applicable) | Ensure proper aseptic technique; consider route optimization (e.g., IV vs. IP). | |
| Biological Efficacy | High variability in response | Confirm proper animal model; standardize experimental environment and handling. |
| Unexpected toxicity or mortality | Review dose-ranging study data; check for contaminants in formulation. |
Once specific information on hydroxydione is found, you can structure a detailed methodology using this template:
Below is a general workflow that visualizes a logical troubleshooting process. You can adapt this diagram once specific information about this compound becomes available.
Given the lack of direct data on hydroxydione, your research could focus on applying modern principles and strategies used for enhancing the therapeutic index of other drugs, particularly neuroactive steroids or anesthetics. The following table outlines core strategies you could explore.
| Strategy | Description & Potential Application to this compound | Key Considerations for Experimentation |
|---|---|---|
| Formulation Innovation [1] | Develop novel drug delivery systems (e.g., nanoparticles, liposomes) to improve targeting and control release. Could mitigate side effects by reducing peak plasma concentrations. | Assess biocompatibility of materials; evaluate drug loading capacity and release kinetics in vitro; test for stability. |
| Prodrug Design | Modify the chemical structure to create an inactive prodrug that converts to active this compound only at the target site. Could improve safety profile by minimizing off-target activity. | Design synthetic pathway for prodrug; identify triggering mechanism (enzyme, pH); confirm conversion rate and efficiency. |
| Synergistic Combinations [2] | Use this compound in combination with other agents to allow for lower, safer doses while maintaining efficacy. Mathematical modeling of signaling pathways can predict synergistic pairs. | Identify potential partner drugs; establish a screening method (e.g., Chou-Talalay method); validate synergy in relevant models. |
Based on the general strategy of formulation innovation, here is a potential high-level workflow you could adapt for researching this compound. This diagram outlines the key stages from formulation to assessment.
Methodology Details for Key Stages:
Q1: The experimental data for my this compound formulation is highly variable. How can I improve reliability? A1: Implement a rigorous Design of Experiments (DoE) approach instead of testing one variable at a time. This allows you to understand the interaction between factors (like lipid and surfactant) and identify a robust optimal design space, minimizing future batch-to-batch variability. [1]
Q2: How can I predict if a this compound combination with another drug will be synergistic before running costly experiments? A2: Consider developing a mathematical model of the drug-targeted signaling pathway. By simulating the network dynamics and applying formulas like the Chou-Talalay Combination Index, you can predict synergistic, additive, or antagonistic effects in silico, which can then be validated experimentally. [2]
Q3: What is the most critical parameter to prioritize when developing a new nano-formulation for this compound? A3: While all parameters are important, entrapment efficiency (EE%) is often critical. A low EE% not only indicates a wasteful process but can also lead to a burst release of the drug, undermining the goal of a controlled release profile and potentially increasing initial toxicity.
The table below summarizes the core characteristics of hydroxydione and the thiobarbiturate class, with thiopental as a primary example.
| Feature | This compound | Thiobarbiturates (e.g., Thiopental) |
|---|---|---|
| Drug Class | Neuroactive Steroid Anesthetic [1] [2] | Barbiturate (Ultra-short acting) [3] |
| Chemical Core | Steroid (Pregnane derivative) [2] | Thiobarbituric Acid Derivative [4] [3] |
| Key Structural Feature | 21-Hydroxypregnanedione (water-soluble prodrug) [2] | Sulfur substitution at the C2 position [5] |
| Primary Mechanism | Positive allosteric modulator of GABAA receptors [2] | Positive allosteric modulator of GABAA receptors [3] |
| Primary Clinical Use | Historical: General anesthesia (now withdrawn) [2] | Induction of general anesthesia; control of convulsions; reduction of intracranial pressure [3] |
| Status | Withdrawn from clinical use [2] | Varies; some (e.g., thiopental) are approved or withdrawn in specific regions [3] |
Both this compound and thiobarbiturates primarily act by potentiating the GABAA receptor (GABAAR), but they bind to different sites on this complex receptor.
The following diagram illustrates the shared and distinct molecular pathways through which these anesthetics exert their effects.
The table below consolidates quantitative and qualitative experimental findings from animal and human studies for direct comparison.
| Parameter | This compound | Thiobarbiturates (Thiopental) |
|---|---|---|
| Therapeutic Index (Mice, IV) | 11.6 [1] | Not directly comparable; see text |
| Therapeutic Index (Rats, IV) | 7.8 [1] | Not directly comparable; see text |
| Therapeutic Index (Rabbits, IV) | 6.3 [1] | Not directly comparable; see text |
| Cardiorespiratory Profile | "Very low acute toxicity", "minimal" cardiac/respiratory depression compared to thiobarbiturates [1] [2] | Known to cause "considerable congestion, stasis and often hemorrhages" in organs; significant respiratory depression [6] [3] |
| Key Adverse Effects | Human: Pain on injection, thrombophlebitis (leading to withdrawal) [2] Animal: Less organ toxicity than thiobarbiturates [1] | Human: Respiratory depression, hypotension, laryngospasm [3] Animal: Pathologic changes in lungs, liver, kidneys, CNS [6] | | Onset of Action | Smooth onset, but slower than modern IV agents [2] | "Almost instantaneous" [6] or "within 30 to 40 seconds" [3] | | Recovery Profile | Rapid emergence, easy recovery [2] | Brief duration, quiet recovery (after single dose) [6]; cumulative effect with repeated doses [3] | | Notable Findings | Formulation-dependent toxicity (vehicle caused anaphylaxis for later steroid Alfaxalone) [2] | High lipophilicity leads to rapid redistribution; active metabolite (pentobarbital) can prolong effects [3] |
> Note on Therapeutic Index: The provided therapeutic indices for this compound and thiobarbiturates are from separate, historical animal studies [6] [1]. Direct numerical comparison is not valid due to differences in experimental conditions and the absence of a unified, standardized study. The data is presented to show that both classes were evaluated for safety margins, but qualitative clinical observations are more informative for comparison.
The table below compares hydroxydione and Althesin based on their historical development and clinical characteristics [1]:
| Feature | This compound | Althesin (CT1341) |
|---|---|---|
| Generic Name | 21-Hydroxypregnanedione | Alfaxalone + Alfadolone Mixture |
| Status | Withdrawn (1960s) | Withdrawn (1970s) |
| Solubility | Water-soluble (as sodium succinate salt) | Insoluble in water |
| Vehicle | Aqueous solution | Cremophor EL |
| Anesthetic Potency | Less potent than its unmodified counterparts [1] | High potency [1] |
| Therapeutic Index (in mice) | 17.3 [1] | 30.6 [1] |
| Onset & Recovery | Slower onset and recovery [1] | Rapid onset, faster recovery [1] |
| Major Safety Issue | Thrombophlebitis, pain on injection [1] | Anaphylactic reactions (due to Cremophor EL vehicle) [1] |
| Cardiovascular Effects | Favorable cardiorespiratory profile [1] | Transient tachycardia and hypotension [1] |
This compound and Althesin are both classified as neuroactive steroids. Their primary mechanism of action is the positive allosteric modulation of the GABA-A receptor [2] [3]. By enhancing the inhibitory effects of the GABA neurotransmitter, these drugs cause neuronal depression, leading to sedation and anesthesia [1].
A critical distinction for modern research is their potential impact on the developing brain. A significant body of evidence suggests that many commonly used general anesthetics can cause neurotoxicity and long-term cognitive deficits in immature animals and potentially in young children [2]. This occurs because anesthetics interfere with crucial developmental processes like synaptogenesis, triggering widespread apoptotic neurodegeneration [2].
While the search results do not contain specific data on this compound's neurotoxic profile, they highlight that Althesin, and its active component alfaxalone, were not reported to cause extensive neurotoxicity in the developing rodent brain [1]. This is a key differentiator from other anesthetics like ketamine and propofol, and it positions neuroactive steroids as a promising class for developing safer anesthetic agents [2] [3] [1].
The development of this compound and Althesin represents a logical progression in the quest for better steroid anesthetics. The following diagram illustrates this developmental pathway and the key considerations at each stage.
The evolution from this compound to Althesin and modern agents like alfaxalone reflects a focus on improving potency and safety, particularly by addressing formulation challenges. Contemporary research continues to explore neuroactive steroids with unique mechanisms, such as T-channel blockade, which may offer an improved safety profile by avoiding the neurotoxicity associated with strong GABAergic modulation in the developing brain [2] [3].
The historical clinical data and modern research point to several key considerations for future drug development:
The table below summarizes the core properties of hydroxydione and its immediate successors for a direct comparison.
| Property | This compound | Alfaxalone (CT1341) | Minaxolone |
|---|---|---|---|
| Status | Approved, Withdrawn [1] | Approved (Veterinary), Withdrawn (Human) [2] | Investigational, Discontinued [2] |
| Primary Use | General Anesthetic [1] | General Anesthetic [2] | General Anesthetic [2] |
| Solubility | Water-soluble (as sodium succinate salt) [2] | Insoluble; required Cremophor EL vehicle [2] | Water-soluble [2] |
| Key Advantages | Favorable cardiorespiratory safety profile; ease of emergence [2] | Faster onset and recovery than this compound; no irritation at injection site [2] | Water-soluble; no pain on injection or thrombophlebitis [2] |
| Reason for Withdrawal/Failure | Pain on injection; thrombophlebitis [2] | Anaphylactic reactions to Cremophor EL vehicle [2] | Not specified in available literature, but did not reach widespread adoption [2] |
The interest in neuroactive steroids like this compound has been renewed due to their unique mechanisms and potential safety advantages.
The following diagram illustrates the multi-target mechanism of action of neuroactive steroids.
The resurgence of neuroactive steroid research is driven by the need for safer anesthetics. Key experiments highlight this potential.
A major challenge with neuroactive steroids has been their poor water solubility. Historical failures due to vehicle toxicity (e.g., Cremophor EL for CT1341) have driven modern innovation.
For researchers, the key takeaways are:
The table below summarizes the key cardiovascular parameters affected by hydroxyzine and barbiturates, based on clinical studies and toxicological data.
| Parameter | Hydroxyzine | Barbiturates | Supporting Experimental Data & Context |
|---|---|---|---|
| Heart Rate (HR) | Can cause significant bradycardia (risk factor) [1] [2]. | Variable; may cause bradycardia or tachycardia (e.g., from reflex response to hypotension) [3]. | Hydroxyzine: Regulatory data identifies bradycardia as a key risk factor for serious arrhythmias [1] [2]. Barbiturates: Toxicity can depress the cardiac pacemaker and vasomotor centers, leading to bradycardia, while also causing direct vasodilation that can trigger a compensatory tachycardia [3]. |
| Blood Pressure (BP) | Not typically associated with direct hypotension. | Causes dose-dependent hypotension [3] [4]. | Barbiturates: Hypotension results from a combination of direct myocardial depression, peripheral vasodilation, and depression of the brain's vasomotor centers [3] [4]. |
| Cardiac Output | No specific data located in search. | Decreased [3]. | Barbiturates: The direct negative inotropic effect on the heart reduces cardiac output [3]. |
| ECG / Arrhythmia Risk | Prolongs QT interval, increasing risk of Torsades de Pointes (TdP) [1] [2]. | Not a primary feature of toxicity. | Hydroxyzine: The drug blocks hERG potassium channels, leading to prolonged ventricular repolarization (QT interval). Risk is highest in patients with existing risk factors [1]. This is a central focus of modern regulatory safety advisories [2]. |
| Mechanism of CV Effects | Primarily through hERG channel blockade. Also has anticholinergic properties [1] [5]. | GABAA receptor enhancement in the CNS, leading to central vasomotor depression. Also a direct negative inotropic effect on the heart [3] [4]. | Hydroxyzine: The effect is linked to its electrophysiological action on cardiac ion channels, not its sedative or anticholinergic properties [1]. Barbiturates: Cardiovascular effects are an extension of their central nervous system depression and direct toxic effects on the heart [3]. |
For researchers, the methodology from the cited studies provides a blueprint for evaluating these cardiovascular parameters.
This protocol is designed to non-invasively compare the impact of different premedications on the autonomic nervous system during anesthesia induction.
This "protocol" involves the analysis of real-world data and pharmacovigilance signals that led to regulatory action, a key method for identifying rare but serious adverse effects.
The following diagrams illustrate the distinct pathways through which hydroxyzine and barbiturates exert their cardiovascular effects.
Hydroxyzine primarily affects the heart by directly blocking potassium channels responsible for repolarization.
Barbiturates cause cardiovascular depression primarily through central nervous system effects and direct action on the heart.
The provided data for this compound comes from a historical animal study [1]. The therapeutic index (TI) is a measure of a drug's safety, calculated as the ratio between the toxic dose and the therapeutic dose. A higher TI generally indicates a wider safety margin.
The study reported the following therapeutic indices for this compound by intravenous injection [1]:
| Species | Therapeutic Index |
|---|---|
| Mice | 11.6 |
| Rats | 7.8 |
| Rabbits | 6.3 |
The study concluded that due to this "wide range of safety" and minimal impact on heart and respiration, this compound showed promise as superior to ultra-short-acting thiobarbiturates for clinical anesthesia at the time [1].
For modern anesthetics, the standard measure of potency is the Minimum Alveolar Concentration (MAC), not the therapeutic index [2]. MAC is the concentration of inhaled anesthetic needed to prevent movement in 50% of patients in response to a surgical stimulus. A lower MAC value indicates a more potent anesthetic.
The following table lists the MAC values for some common inhalational anesthetics [2]:
| Anesthetic Agent | Minimum Alveolar Concentration (MAC) |
|---|---|
| Halothane | 0.75% |
| Isoflurane | 1.4% |
| Sevoflurane | 2.0% |
| Desflurane | 6.6% |
| Nitrous Oxide | 104% |
It is important to note that MAC and Therapeutic Index are different metrics and cannot be directly compared. MAC measures potency, while TI measures safety margin. A comprehensive comparison of therapeutic indices across anesthetics would require standardized experimental data that appears unavailable for this compound relative to modern drugs.
The methodology for determining the therapeutic index of this compound, as cited, involved animal models. The general workflow for such classic evaluations can be summarized as follows:
Key Experimental Steps [1]:
The following tables summarize key quantitative data from clinical studies for chronic pruritus, anxiety disorders, and procedural sedation.
Table 1: Chronic Pruritus Management
| Medication | Study Model | Efficacy Outcome | Key Metrics | Reference |
|---|
| Hydroxyzine | Prospective observational (n=400), 12 weeks [1] | Significant improvement in pruritus and quality of life | • DLQI score: Significant improvement (p<0.0001) from baseline to 12 weeks • 5-D itch score: Significant improvement (p<0.0001) • 48.34% patients had early termination due to symptom relief [1] | | | Hydroxyzine | RCT vs. Mirtazapine (n=55), 2 weeks [2] | Reduced pruritus severity | • 5-D itch score: Significant reduction (p=0.04), but less than Mirtazapine [2] | | | Mirtazapine | RCT vs. Hydroxyzine (n=55), 2 weeks [2] | Reduced pruritus severity | • 5-D itch score: Significant reduction, superior to Hydroxyzine (p=0.04) [2] | |
Table 2: Anxiety Disorder Management (Generalized Anxiety Disorder)
| Medication | Study Model | Efficacy Outcome | Key Metrics | Reference |
|---|
| Hydroxyzine | 3-month RCT vs. Placebo (n=334) [3] | Effective for GAD | • HAM-A score change: -12.16 (vs. -9.64 for placebo; p=0.019) • Responder rate: Superior to placebo (p=0.003) [3] | | | Bromazepam (Benzodiazepine) | 3-month RCT vs. Hydroxyzine [3] | Effective for GAD | • HAM-A score: No statistically significant difference from Hydroxyzine [3] | | | Silexan (Lavender oil) | Systematic Review & NMA (100 trials, n=28,637) [4] | Highly effective and acceptable | • Efficacy: Highly effective • Acceptability: Similar to placebo [4] | | | Clomipramine (Tricyclic) | Systematic Review & NMA (100 trials, n=28,637) [4] | Highest efficacy but low acceptability | • Efficacy: Highest among compared drugs • Acceptability: Highest rate of study discontinuation [4] | |
Table 3: Procedural Sedation in Children (for EEG Recording)
| Medication | Study Model | Efficacy Outcome | Key Metrics | Reference |
|---|---|---|---|---|
| Hydroxyzine | Non-inferiority RCT vs. Triclofos (n=228) [5] | Effective for sedation | • Successful EEG completion: 80.9% (Non-inferior to Triclofos, p<0.025) [5] | |
| Triclofos | Non-inferiority RCT vs. Hydroxyzine (n=228) [5] | Effective for sedation | • Successful EEG completion: 84.1% [5] |
Here are the methodologies for key experiments cited in the tables.
1. Chronic Pruritus Study (Observational, 12-week) [1]
2. Generalized Anxiety Disorder Study (3-month RCT) [3]
3. Pediatric Sedation for EEG (Non-inferiority RCT) [5]
Hydroxyzine's efficacy is linked to its multi-target mechanism of action. The diagram below illustrates the key signaling pathways involved in its anti-inflammatory and antiviral effects, particularly relevant to its investigated use in COVID-19 [6].
The experimental workflow for identifying drug repurposing opportunities through real-world data analysis is summarized below.
The clinical data demonstrates that hydroxyzine is a validated therapeutic option for chronic pruritus and generalized anxiety disorder (GAD), with efficacy supported by prospective observational studies and RCTs. Its favorable acceptability profile makes it a valuable alternative to benzodiazepines in anxiety management [3]. Emerging research also suggests potential repurposing opportunities, such as in COVID-19, linked to its FIASMA and anti-inflammatory properties [6].
For researchers, the integrative approach of analyzing real-world data (e.g., adverse event reports and claims databases) followed by bioinformatics validation presents a powerful method for generating robust drug-repositioning hypotheses [7].